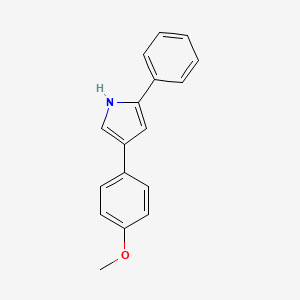
4-(4-methoxyphenyl)-2-phenyl-1H-pyrrole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(4-Methoxyphenyl)-2-phenyl-1H-pyrrole: is an organic compound that belongs to the class of pyrroles, which are five-membered aromatic heterocycles containing one nitrogen atom This compound is characterized by the presence of a methoxyphenyl group and a phenyl group attached to the pyrrole ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-methoxyphenyl)-2-phenyl-1H-pyrrole can be achieved through several methods. One common approach involves the reaction of 4-methoxybenzaldehyde with phenylhydrazine to form the corresponding hydrazone, which is then cyclized to the pyrrole ring under acidic conditions . Another method involves the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with an amine to form the pyrrole ring .
Industrial Production Methods: Industrial production of this compound typically involves optimizing the reaction conditions to achieve high yields and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction. The choice of method depends on the desired scale of production and the availability of starting materials.
化学反応の分析
Types of Reactions: 4-(4-Methoxyphenyl)-2-phenyl-1H-pyrrole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrrole oxides.
Reduction: Reduction reactions can convert the compound into its corresponding reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings or the pyrrole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are employed under various conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrole oxides, while substitution reactions can introduce various functional groups onto the aromatic rings.
科学的研究の応用
Chemistry: In chemistry, 4-(4-methoxyphenyl)-2-phenyl-1H-pyrrole is used as a building block for the synthesis of more complex molecules.
Biology: The compound has been studied for its biological activities, including its potential as an antimicrobial and antioxidant agent. Its structural features make it a candidate for further exploration in drug discovery and development .
Medicine: In medicine, derivatives of this compound have shown promise in the treatment of various diseases. Research is ongoing to explore its potential as a therapeutic agent for conditions such as cancer and inflammatory disorders .
Industry: Industrially, the compound is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals .
作用機序
The mechanism of action of 4-(4-methoxyphenyl)-2-phenyl-1H-pyrrole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in oxidative stress, thereby exerting antioxidant effects . The exact molecular targets and pathways are subject to ongoing research and may vary depending on the specific application.
類似化合物との比較
- 5-(4-Methoxyphenyl)-1H-indole
- 5-(4-Methoxyphenyl)-1H-imidazole
- 4-Methoxyphenylacetic acid
Comparison: Compared to similar compounds, 4-(4-methoxyphenyl)-2-phenyl-1H-pyrrole exhibits unique chemical properties due to the presence of both methoxyphenyl and phenyl groups attached to the pyrrole ringFor instance, while 5-(4-methoxyphenyl)-1H-indole and 5-(4-methoxyphenyl)-1H-imidazole share some similarities in their aromatic structures, the pyrrole ring in this compound provides different electronic and steric effects, leading to unique chemical behavior .
特性
CAS番号 |
861033-75-2 |
|---|---|
分子式 |
C17H15NO |
分子量 |
249.31 g/mol |
IUPAC名 |
4-(4-methoxyphenyl)-2-phenyl-1H-pyrrole |
InChI |
InChI=1S/C17H15NO/c1-19-16-9-7-13(8-10-16)15-11-17(18-12-15)14-5-3-2-4-6-14/h2-12,18H,1H3 |
InChIキー |
KNKIAJCZNZNYJO-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=C(C=C1)C2=CNC(=C2)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


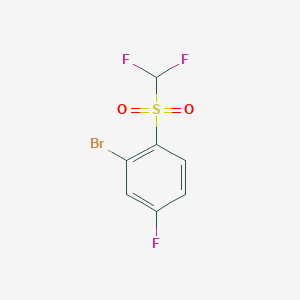
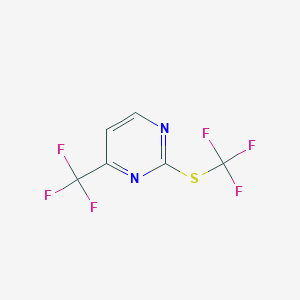
![4'-(Hydroxymethyl)[1,1'-biphenyl]-2-carbaldehyde](/img/structure/B12860502.png)
![3-Bromo-3H-pyrrolo[2,3-b]pyridine](/img/structure/B12860507.png)
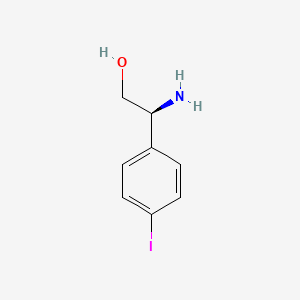
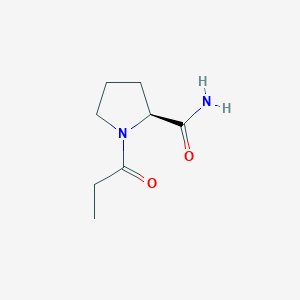
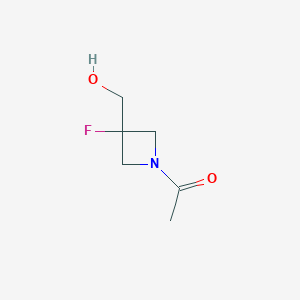
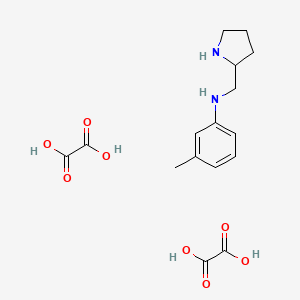
![[1]benzofuro[6,5-e][1]benzofuran-2,8-dicarboxylic acid](/img/structure/B12860542.png)


![1-[3'-(1,3-Dioxolan-2-yl)[1,1'-biphenyl]-4-yl] ethanone](/img/structure/B12860564.png)


